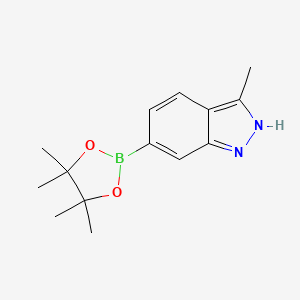
3-Methylindazole-6-boronic acid pinacol ester
Overview
Description
3-Methylindazole-6-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group attached to a 3-methylindazole ring. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylindazole-6-boronic acid pinacol ester typically involves the borylation of 3-methylindazole. One common method is the iridium-catalyzed C-H borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylindazole-6-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic or basic conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under mild to moderate conditions.
Major Products
Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the coupling partner.
Protodeboronation: The major product is the corresponding indazole derivative without the boronic ester group.
Scientific Research Applications
3-Methylindazole-6-boronic acid pinacol ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to create biologically active molecules for drug discovery and development.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-Methylindazole-6-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex. In Suzuki–Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Methylphenylboronic acid pinacol ester
- 2-Thienylboronic acid pinacol ester
Uniqueness
3-Methylindazole-6-boronic acid pinacol ester is unique due to the presence of the indazole ring, which imparts distinct electronic and steric properties. This uniqueness allows for selective reactions and applications that may not be achievable with other boronic acid pinacol esters.
Properties
IUPAC Name |
3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-11-7-6-10(8-12(11)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLPEMGHRXSNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNC(=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


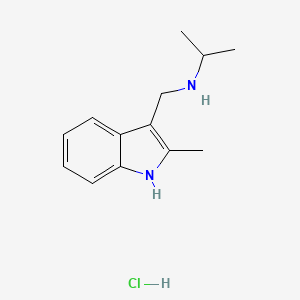
![N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396964.png)
amine dihydrochloride](/img/structure/B1396965.png)
![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396967.png)
![{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride](/img/structure/B1396968.png)
![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1396969.png)
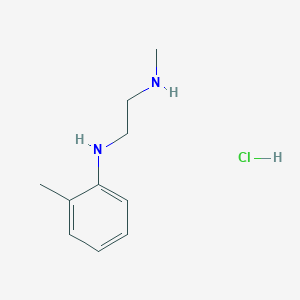
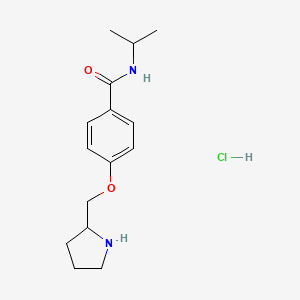
![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396973.png)
![[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1396974.png)
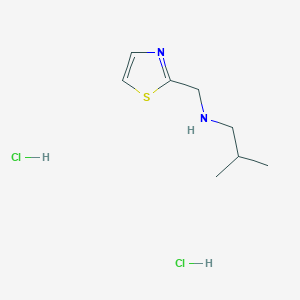
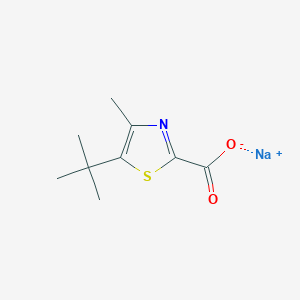
![[1-(2-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1396979.png)
![1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one](/img/structure/B1396982.png)
